molecular formula C15H10ClF3N2O3 B3441445 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3441445
M. Wt: 358.70 g/mol
InChI Key: YREDMTMNVZONGP-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the chlorination of the aromatic ring to add the chloro substituent. The trifluoromethyl group is then introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene. Finally, the amide bond is formed through a condensation reaction with 2-chloro-5-(trifluoromethyl)aniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Purification processes such as recrystallization or chromatography are employed to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Reduction: 2-amino-3-nitrobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-3-nitrobenzamide.

Scientific Research Applications

Chemistry

In chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers investigate its derivatives for anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its derivatives may serve as intermediates in the production of herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of enzymes or receptors critical to disease pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can damage cellular components. The trifluoromethyl group can enhance binding affinity to biological targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-aminobenzamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-hydroxybenzamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-carboxybenzamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the same aromatic ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its analogs, this compound may exhibit enhanced stability and bioactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O3/c1-8-10(3-2-4-13(8)21(23)24)14(22)20-12-7-9(15(17,18)19)5-6-11(12)16/h2-7H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREDMTMNVZONGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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